3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered ring containing nitrogen and two carbonyl groups at positions 2 and 5. The presence of a heptoxyphenyl group at position 3 adds to its unique chemical structure. Pyrrolidine-2,5-diones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione can be achieved through various methods. One common approach involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method involves the rearrangement of 3-substituted coumarins with nitromethane . These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
3,4-Disubstituted pyrrolidine-2,5-diones: These compounds exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-heptoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)15-12-16(19)18-17(15)20/h7-10,15H,2-6,11-12H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUHPGOLGUHYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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